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molecular formula C11H18O B8745607 Spiro[4.5]decane-6-carbaldehyde CAS No. 76713-59-2

Spiro[4.5]decane-6-carbaldehyde

Cat. No. B8745607
M. Wt: 166.26 g/mol
InChI Key: BSGAUFHJIHDYDU-UHFFFAOYSA-N
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Patent
US07300947B2

Procedure details

A solution of diethyl(isocyanomethyl)phosphonate (410 μL) in diethyl ether (5 mL) was cooled to −78° C. in nitrogen atmosphere. After addition of 1.54M n-butyl lithium solution in hexane (1.7 mL) to the reaction mixture at −78° C., the temperature was raised to 0° C. and stirred for 15 minutes. To the resulting solution spiro[4.5]decane-6-one (300 mg) was added at 0° C., and the temperature was raised to room temperature under stirring. An hour thereafter, conc. hydrochloric acid (5 mL) was added to the reaction mixture at room temperature, followed by further 10 hours' stirring. The resulting solution was diluted with water and extracted with diethyl ether. The extract was dried over anhydrous magnesium sulfate, and from which the solvent was distilled off to provide the title compound in crude, unpurified form, as a colorless oily substance.
Quantity
410 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.7 mL
Type
solvent
Reaction Step Two
Quantity
300 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(OP(C[N+]#[C-])(=O)[O:5][CH2:6][CH3:7])C.C([Li])CCC.[CH2:17]1[C:21]2(C[CH2:25][CH2:24][CH2:23][C:22]2=O)[CH2:20][CH2:19][CH2:18]1.Cl>C(OCC)C.CCCCCC.O>[CH2:20]1[C:21]2([CH2:22][CH2:23][CH2:24][CH2:25][CH:7]2[CH:6]=[O:5])[CH2:17][CH2:18][CH2:19]1

Inputs

Step One
Name
Quantity
410 μL
Type
reactant
Smiles
C(C)OP(OCC)(=O)C[N+]#[C-]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
1.7 mL
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
300 mg
Type
reactant
Smiles
C1CCCC12C(CCCC2)=O
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature was raised to room temperature
STIRRING
Type
STIRRING
Details
under stirring
WAIT
Type
WAIT
Details
followed by further 10 hours
Duration
10 h
STIRRING
Type
STIRRING
Details
' stirring
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
from which the solvent was distilled off

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1CCCC12C(CCCC2)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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